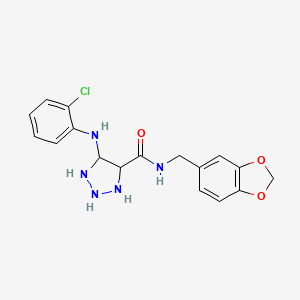

![molecular formula C20H23N3OS B2955439 4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine CAS No. 690643-71-1](/img/structure/B2955439.png)

4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

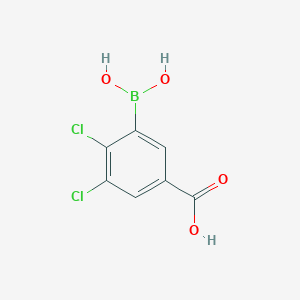

The compound “4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine” is a complex organic molecule. It contains a thieno[2,3-d]pyrimidin-4-yl group, which is a heterocyclic compound with a fused ring structure containing sulfur, nitrogen, and carbon atoms . The molecule also contains a 3,4-dimethylphenyl group and a 2,6-dimethylmorpholine group .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

The molecular structure of similar compounds shows that the electronic delocalization stops on N14 and is not conjugated with the phenyl group . The C15–N14 bond length is significantly longer, and the geometry of the C16–C15–N14–H14 fragment is nonplanar .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure, accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are solid at room temperature . The empirical formula of a similar compound, 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, is C14H12N2OS, and its molecular weight is 256.32 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of thieno[2,3-d]pyrimidine derivatives, such as "4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine," often involves multi-step reactions, including condensation, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) details a green synthetic method for a closely related compound, emphasizing the efficiency and environmental friendliness of the process (Lei, Wang, Xiong, & Lan, 2017).

Chemical Modifications for Enhanced Activity

Research by Hayakawa et al. (2007) on pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives, a class of compounds structurally related to thieno[2,3-d]pyrimidines, highlights the potential of chemical modifications to significantly improve biological activity, such as kinase inhibition, which is crucial for cancer therapy (Hayakawa et al., 2007).

Biological Applications

Anticancer Properties

The anticancer potential of thieno[2,3-d]pyrimidine derivatives is notable, with various studies investigating their ability to inhibit critical pathways in cancer cells. For example, Atapour-Mashhad et al. (2017) explored the antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, revealing promising activity against cancer cell lines (Atapour-Mashhad et al., 2017).

Antimicrobial and Anti-inflammatory Agents

The synthesis and evaluation of new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents were investigated by Tolba et al. (2018), showcasing the potential of these compounds in treating infections and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Pharmacokinetic and Safety Profiles

Drug Development and Pharmacokinetics

A detailed preclinical assessment of the absorption, disposition, and efficacy predictions for related compounds can provide insights into the potential therapeutic applications and optimal dosing regimens for drugs containing the thieno[2,3-d]pyrimidine core. Salphati et al. (2012) conducted such an assessment for GDC-0980, a PI3K/mTOR inhibitor, which is structurally related to the specified compound (Salphati, Pang, Plise, Lee, Olivero, Prior, Sampath, Wong, & Zhang, 2012).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other thieno[2,3-d]pyrimidin-4-yl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Pharmacokinetics

In silico adme profiling of structurally similar compounds suggests that they may have drug-like properties with a very low toxic effect .

Analyse Biochimique

Biochemical Properties

4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the hydrolysis of cyclic nucleotides like cAMP and cGMP . This inhibition can lead to increased levels of these cyclic nucleotides, affecting numerous cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PDE10A, the compound enhances cAMP and cGMP signaling, which can modulate neuronal activity and other cellular functions . This modulation can impact processes such as synaptic transmission and neuroplasticity.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with PDE10A. The compound forms hydrogen bonds and aromatic interactions with specific amino acids in the enzyme’s active site, leading to its inhibition . This inhibition results in elevated levels of cAMP and cGMP, which subsequently activate downstream signaling pathways and alter gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time The compound’s stability and degradation are crucial factorsIn vitro and in vivo studies indicate that prolonged exposure can lead to sustained changes in cellular signaling and function .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it can enhance cognitive functions and neuronal signaling. Higher doses may lead to adverse effects, including toxicity and disrupted cellular processes . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PDE10A, affecting the hydrolysis of cAMP and cGMP. These interactions can alter metabolic flux and metabolite levels, influencing various cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its activity and interactions with other biomolecules .

Propriétés

IUPAC Name |

4-[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-12-5-6-16(7-13(12)2)17-10-25-20-18(17)19(21-11-22-20)23-8-14(3)24-15(4)9-23/h5-7,10-11,14-15H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMTYSQVXGKFMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C3C(=CSC3=NC=N2)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2955357.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955358.png)

![2-(2-Chlorobenzyl)-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2955364.png)

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2955365.png)

![2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2955366.png)

![3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2955367.png)

![1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955371.png)

![3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2955374.png)